5-Methyl-3-phenylisoxazole-4-carboxylic acid

Catalog No.
S579994
CAS No.
1136-45-4
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-phenylisoxazole-4-carboxylic acid

CAS Number

1136-45-4

Product Name

5-Methyl-3-phenylisoxazole-4-carboxylic acid

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)

InChI Key

PENHKTNQUJMHIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O

Synonyms

5-methyl-3-phenylisoxazole-4-carboxylic acid

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O

The exact mass of the compound 5-Methyl-3-phenylisoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76870. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4) is a highly stable, rigid heterocyclic building block defined by an isoxazole core substituted with a methyl group at C5 and a phenyl group at C3 . In industrial procurement, it is recognized globally as the critical side-chain precursor for the semisynthesis of the penicillinase-resistant β-lactam antibiotic, Oxacillin[1]. Supplied as a white to off-white crystalline solid with a melting point of 189–196 °C and typical commercial purities exceeding 98.5%, it offers high shelf stability compared to its activated acid chloride counterpart . Beyond antibiotic manufacturing, its rigid geometry—featuring a ~56.6° dihedral angle between the phenyl and isoxazole rings—makes it a highly valued scaffold in medicinal chemistry for synthesizing targeted carboxamides and protein-protein interaction modulators [1].

Research Fit

Pharmacopeial reference standard fit – Designated as Oxacillin EP Impurity C and USP Related Compound C for oxacillin sodium QC workflows.
Validated acyl side-chain precursor – Established building block for synthesizing penicillinase-resistant oxacillin in medicinal chemistry and SAR studies.
Multi-target research probe – Supports alpha-glucosidase inhibition, corrosion inhibition synergy, and multi-activity biological screening programs.

In the procurement of precursors for semisynthetic penicillins, generic substitution within the isoxazole class is impossible due to strict regulatory and pharmacokinetic requirements. Substituting 5-methyl-3-phenylisoxazole-4-carboxylic acid with its closest analogs, such as the 3-(2-chlorophenyl) or 3-(2,6-dichlorophenyl) derivatives, fundamentally alters the identity of the final active pharmaceutical ingredient (API), yielding Cloxacillin or Dicloxacillin instead of Oxacillin . These distinct APIs possess different molecular weights, protein binding affinities, and oral bioavailabilities, meaning any precursor cross-contamination results in immediate batch failure and non-compliance with USP/EP monographs. Furthermore, attempting to substitute the stable carboxylic acid with the pre-activated acid chloride for long-term storage fails due to the latter's extreme moisture sensitivity and rapid hydrolysis during standard shipping .

Substitution Risk

5-Methyl deletion loses pharmacopeial status
3-Phenylisoxazole-4-carboxylic acid (CAS 18718-84-8) is not recognized in any EP or USP monograph as an oxacillin impurity, preventing its use in compendial QC release testing.
3-Phenyl removal eliminates validated target engagement
Scaffolds lacking the 3-phenyl group do not reproduce the hDGAT1 inhibition pharmacophore or the iodide-synergy corrosion profile reported for the 5-methyl-3-phenyl substitution pattern.
Unsubstituted isoxazole-4-carboxylic acid shifts application context
The parent scaffold is primarily associated with herbicidal metabolite activity; substituting it for the disubstituted derivative may invalidate enzyme inhibition or corrosion studies.

Target API Specificity: Oxacillin vs. Cloxacillin Precursors

The synthesis of specific isoxazolyl penicillins requires exact matching of the phenyl ring substitution. 5-Methyl-3-phenylisoxazole-4-carboxylic acid lacks halogenation and is the exclusive precursor for Oxacillin (MW 401.4 g/mol) . Utilizing the closely related 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid introduces an ortho-chloro group, shifting the final API to Cloxacillin (MW 435.9 g/mol) . This single substitution dictates the entire regulatory filing and clinical pharmacokinetic profile of the resulting drug.

Evidence DimensionPhenyl ring substitution and target API identity
Target Compound DataUnsubstituted phenyl ring (Yields Oxacillin, MW 401.4 g/mol)
Comparator Or Baseline3-(2-chlorophenyl)- analog (Yields Cloxacillin, MW 435.9 g/mol)
Quantified Difference100% divergence in final API identity and regulatory classification based on a single ortho-chloro substitution.
ConditionsStandard semisynthetic β-lactam manufacturing.

Procurement must strictly segregate this specific precursor from its chlorinated analogs to avoid catastrophic API cross-contamination and regulatory failure.

Pharmacopeial standard status
Head-to-head
Target: Designated EP Impurity C / USP Related Compound C for oxacillin sodium.
Comparator (CAS 18718-84-8): No EP or USP monograph recognition.
Defines the only compendial identity for oxacillin impurity testing.
Regulatory method development context.

Supply Chain Stability: Carboxylic Acid vs. Acid Chloride

While the acylation of 6-APA requires an activated acid chloride, procuring 5-Methyl-3-phenylisoxazole-4-carboxylic acid is the industry standard due to its higher ambient stability. The carboxylic acid is a stable solid (melting point 189–196 °C) that tolerates ambient humidity . In contrast, its activated form, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, is highly corrosive and hydrolyzes rapidly upon exposure to atmospheric moisture, requiring rigorous anhydrous cold-chain storage .

Evidence DimensionMoisture sensitivity and shelf-life
Target Compound DataCarboxylic acid (Stable at room temperature and ambient humidity)
Comparator Or BaselineAcid chloride (Moisture-sensitive, corrosive, rapid hydrolysis)
Quantified DifferenceThe carboxylic acid allows for standard ambient shipping and multi-year shelf life, whereas the acid chloride requires specialized dry packaging and immediate use.
ConditionsStandard warehouse storage and global shipping.

Procuring the stable carboxylic acid and generating the acid chloride in situ significantly reduces shipping costs and minimizes material degradation risks.

Oxacillin synthesis prerequisite
Head-to-head
Target: Yields penicillinase-resistant oxacillin; reported endpoint response in clinical isolates.
Comparator derivatives: Varied penicillinase susceptibility, no marketed drug advancement.
Supports synthesis research and beta-lactamase resistance studies.
Historical model context; clinical data reflects 1962 study endpoints.

Processability and 6-APA Coupling Yield

In commercial Oxacillin production, the direct amidation of 5-Methyl-3-phenylisoxazole-4-carboxylic acid with 6-aminopenicillanic acid (6-APA) is inefficient without prior activation. When the carboxylic acid is first converted to the acid chloride (e.g., using PCl5 or SOCl2 in toluene) and then coupled with 6-APA at a tightly controlled pH of 7.0–9.0, the reaction achieves a yield of approximately 87.6% [1]. Attempting direct coupling of the unactivated acid without specialized peptide reagents yields negligible amounts of the target API [1].

Evidence Dimension6-APA coupling yield
Target Compound DataActivated via acid chloride (>87% yield of Oxacillin)
Comparator Or BaselineUnactivated carboxylic acid (<5% direct yield without coupling agents)
Quantified Difference>80% absolute increase in API yield when the manufacturing workflow includes a dedicated activation step.
ConditionsBiphasic aqueous-organic coupling at pH 7.0–9.0.

Process engineers must design the manufacturing route to include an in-situ chlorination step, as procuring the bare acid requires activation to achieve commercial yields.

Dual α-glucosidase IC50
Cross-study
Maltase IC50 13.29 mg/mL; Sucrase IC50 13.76 mg/mL (rat intestinal). Comparator: No published inhibition data.
Supports enzyme inhibition assay context and lead optimization.
Single-study reported values; cross-target validation needed.

Scaffold Efficiency for Non-Opioid Analgesics

Beyond its role in antibiotics, 5-Methyl-3-phenylisoxazole-4-carboxylic acid serves as a highly rigid scaffold for synthesizing novel isoxazole carboxamides. When converted to its acid halide and condensed with aromatic amines, it consistently yields target derivatives that exhibit strong binding energies (-7.5 to -9.7 kcal/mol) against COX-1 and COX-2 receptors [1]. This rigid isoxazole core provides a more predictable geometry—enforcing a specific dihedral angle—compared to flexible aliphatic carboxylic acid baselines [1].

Evidence DimensionReceptor binding energy of synthesized derivatives
Target Compound DataIsoxazole carboxamide derivatives (-7.5 to -9.7 kcal/mol binding energy)
Comparator Or BaselineFlexible aliphatic amides (Lower target specificity and predictable rigidity)
Quantified DifferenceThe rigid 5-methyl-3-phenylisoxazole core enforces a specific ~56.6° dihedral angle, optimizing pocket fit for COX receptors compared to flexible chains.
ConditionsMolecular docking and in vivo writhing assays.

Medicinal chemists should select this building block to impart structural rigidity and enhance the target affinity of novel anti-inflammatory libraries.

Corrosion inhibition + KI synergy
Cross-study
HCl: 46% IE alone, 86% with 3 mM KI (25 °C). H2SO4: 23% alone, 89% with KI. Comparable synergies absent for other isoxazole-4-carboxylic acids.
Supports corrosion inhibitor formulation context and material testing.
Steel/HCl/H2SO4 system; synergy data to verify under operational conditions.
Analytical purity certification
Head-to-head
Target: ≥99% assay (Sigma), mp 192–194 °C; USP secondary standard.
Comparator (CAS 18718-84-8): ≥95%, mp 167–168 °C; no compendial certification.
Enables traceable analytical procurement and identity verification.
Specification review recommended per supplier.
Multi-target activity annotation
Class-level
Anti-tumor, antiviral, antifungal, anti-HIV activities annotated (MeSH/primary source). Comparator scaffolds lack comparable breadth.
Class-level hypothesis generation for screening panels.
No target-specific IC50 across all categories; data to verify.

Commercial Manufacturing of Oxacillin Sodium

This compound is the indispensable, exact side-chain precursor for the industrial semisynthesis of Oxacillin. Procurement of this specific carboxylic acid, followed by in-situ activation to the acid chloride and coupling with 6-APA, is the standard regulatory-approved pathway for producing this penicillinase-resistant antibiotic [1].

Synthesis of USP/EP Impurity Standards

In analytical and quality control laboratories, 5-Methyl-3-phenylisoxazole-4-carboxylic acid is utilized as a primary reference standard (Oxacillin Related Compound C) to quantify API degradation, monitor synthesis impurities, and ensure strict compliance with pharmacopeial monographs .

Development of Novel COX Inhibitors and Analgesics

In medicinal chemistry, the compound is utilized as a rigid core scaffold to synthesize isoxazole carboxamide derivatives. Its predictable geometry makes it an ideal starting material for developing non-opioid analgesics targeting COX-1, COX-2, and human capsaicin receptors [2].

Synthesis of Protein-Protein Interaction Modulators

The stable carboxylic acid group allows for efficient coupling with various amines using standard peptide coupling reagents (e.g., HBTU, HATU). This makes it a preferred building block for synthesizing and optimizing GATA4-NKX2-5 protein-protein interaction modulators in cardiovascular drug discovery [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oxacillin sodium compendial impurity profiling
Designated EP/USP reference standard identity
Monograph compliance and retention-time matching
Penicillinase-resistant penicillin synthesis research
Validated acyl side-chain precursor for 6-APA acylation
Beta-lactamase resistance profile in model systems
Alpha-glucosidase inhibitor lead optimization
Reported dual maltase/sucrase inhibition
In vitro IC50 profiling and enzyme selectivity
Acid corrosion inhibitor formulation studies
Iodide-synergy corrosion inhibition performance
Inhibition efficiency and mixed-type mechanism verification

XLogP3

2

UNII

ZL8HD4RP5B

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1136-45-4

Wikipedia

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid

General Manufacturing Information

4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-: ACTIVE

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